N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-22-14(17(24)20-12-7-5-11(19)6-8-12)10-13-16(22)21-15-4-2-3-9-23(15)18(13)25/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPIMHNMOCOQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound belongs to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, characterized by a fused ring structure that enhances its chemical reactivity and biological properties. The presence of the bromophenyl group is particularly noteworthy as it contributes to the compound's pharmacological potential.
In Vitro Studies
Antiviral Activity : Recent studies have demonstrated that this compound exhibits significant antiviral activity. It has been shown to effectively inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. The compound binds to the active site of Mpro through hydrogen bonding and hydrophobic interactions with key amino acid residues, thereby inhibiting viral replication with minimal cytotoxicity against host cells.
Antitumor Activity : In a separate study focusing on related compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine family, it was found that certain analogues inhibited the proliferation of folate receptor (FR) α-expressing human tumor cells. The mechanism involved S-phase accumulation and apoptosis, indicating potential for further development as antitumor agents .
The biological activity of this compound can be attributed to its ability to interfere with critical biochemical pathways:
- Inhibition of Enzymatic Activity : The compound acts as a dual inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR ribonucleotide formyltransferase (AICARFTase), leading to depletion of ATP pools in cells. This mechanism highlights its potential as an antifolate agent targeting nucleotide biosynthesis pathways .
Case Study 1: Antiviral Efficacy
In a study conducted on SARS-CoV-2 Mpro inhibitors, this compound was found to significantly reduce viral load in treated cell lines compared to controls. Molecular docking simulations confirmed strong binding affinity within the Mpro active site.
Case Study 2: Antitumor Activity
Another investigation involving various pyrido-pyrimidine derivatives revealed that compounds structurally similar to N-(4-bromophenyl)-1-methyl-4-oxo exhibited potent antiproliferative effects against cancer cell lines. These studies suggested that structural modifications could enhance activity against specific cancer types.
Data Summary
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antiviral | High | Inhibition of SARS-CoV-2 Mpro |
| Antitumor | Moderate to High | Inhibition of nucleotide biosynthesis pathways |
| Enzyme Inhibition | Significant | Dual inhibition of GARFTase and AICARFTase |
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound is its potential as an anticancer agent . Research has indicated that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory effects on various cancer cell lines. For instance, studies involving molecular docking have demonstrated that this compound interacts effectively with key proteins involved in cancer proliferation such as the epidermal growth factor receptor (EGFR) and RET kinase. These interactions suggest a mechanism through which the compound could inhibit tumor growth and metastasis .
Case Study: EGFR Inhibition
- Objective : Evaluate the binding affinity of N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide to EGFR.
- Method : Molecular docking simulations were performed to assess binding interactions.
- Results : The compound showed a strong binding affinity to the active site of EGFR, indicating potential as an anticancer therapeutic .
Antimicrobial Properties
Beyond its anticancer properties, this compound has also been investigated for its antimicrobial activity . Several studies have reported that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine possess significant antibacterial and antifungal properties. The mechanism is hypothesized to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Study: Antibacterial Activity
- Objective : Assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Minimum inhibitory concentration (MIC) assays were conducted.
- Results : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Enzyme Inhibition
This compound has been shown to act as an inhibitor of various enzymes , particularly kinases involved in signaling pathways related to cancer and other diseases. This property allows it to modulate cellular processes and potentially reverse pathological conditions associated with dysregulated kinase activity .
Table 1: Summary of Enzyme Inhibition Studies
| Enzyme Target | Activity Observed | Reference |
|---|---|---|
| EGFR | Strong inhibitor | |
| RET kinase | Moderate inhibition | |
| Protein kinase B (AKT) | Significant inhibition |
Synthesis and Structural Studies
The synthesis of this compound involves several steps including cyclization reactions and nucleophilic substitutions. Understanding its structural characteristics through techniques such as NMR and X-ray crystallography has provided insights into its reactivity and interaction mechanisms with biological targets .
Q & A
Q. What statistical approaches are recommended for SAR datasets with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
